3-Ethoxymethylphenol
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structures : The ethoxymethyl (EOM) group has been used to protect the phenol functionality in various chemical syntheses. For instance, in the synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol, the EOM group played a crucial role in protecting the phenol during the reaction process. This synthesis led to the development of compounds with potential applications in various fields, including materials science and organic chemistry (Urnezius et al., 2022).
Role in Antioxidant Activity : The structure-antioxidant activity relationship of phenolic compounds, including those with methoxy groups similar to 3-Ethoxymethylphenol, was studied. These compounds were found to enhance antioxidant activities, with implications for applications in food science, pharmaceuticals, and materials science (Chen et al., 2020).
Environmental Applications : The study of diffusion of ethoxylated compounds through plant cuticles, which could include derivatives of this compound, has implications for environmental science, particularly in understanding the movement of these compounds in ecosystems (Coret et al., 1993).
Material Science : In material science, this compound derivatives have been explored for their electrochemical properties. For instance, poly ortho aminophenol films containing derivatives of this compound showed promising results as electrode materials for supercapacitors, indicating potential applications in energy storage technologies (Ehsani et al., 2017).
Molecular Dynamics Simulations : The adsorption of nonylphenol ethoxylate, a compound related to this compound, onto coal surfaces was investigated using molecular dynamics simulations. This study has implications for the coal industry and environmental engineering (You et al., 2018).
Properties
IUPAC Name |
3-(ethoxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJAKYQFYKWKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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